![molecular formula C19H22ClN3O2 B2394268 N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2379984-37-7](/img/structure/B2394268.png)
N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is commonly referred to as 'Compound X' for the purpose of
Mécanisme D'action
Compound X acts as a selective antagonist of the nicotinic acetylcholine receptor (nAChR) alpha7 subtype. This receptor is widely distributed in the brain and plays a crucial role in various physiological processes such as learning and memory, attention, and sensory processing. By blocking the alpha7 nAChR, Compound X modulates the activity of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in the regulation of these physiological processes.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Compound X has also been found to have anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Compound X has been found to have analgesic properties, which makes it a potential therapeutic agent for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Compound X is its selectivity for the alpha7 nAChR subtype. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of Compound X is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the synthesis of Compound X is a multistep process, which can be time-consuming and expensive.
Orientations Futures
There are various future directions for the research on Compound X. One of the potential future directions is the development of more efficient and cost-effective synthesis methods for Compound X. Another potential future direction is the investigation of the potential therapeutic applications of Compound X in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the role of Compound X in the regulation of various physiological processes such as learning and memory, attention, and sensory processing can be further studied to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
Compound X can be synthesized through a multistep process. The first step involves the reaction of 2-chlorobenzonitrile with 2-methylpyridine in the presence of sodium hydride to produce 2-chloro-N-(2-methylpyridin-6-yl)benzamide. The second step involves the reaction of the intermediate compound with piperidine-1-carboxylic acid in the presence of triethylamine to produce Compound X.
Applications De Recherche Scientifique
Compound X has been found to have potential applications in various areas of scientific research. It has been extensively studied for its use as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Compound X has also been studied for its potential use as a tool in neuroscience research due to its ability to target specific receptors in the brain.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-6-4-10-18(21-14)25-13-15-7-5-11-23(12-15)19(24)22-17-9-3-2-8-16(17)20/h2-4,6,8-10,15H,5,7,11-13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQAJCXJVQREBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

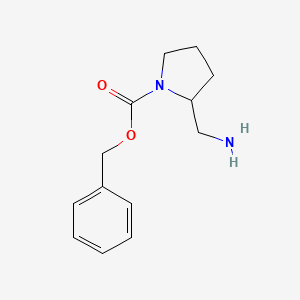
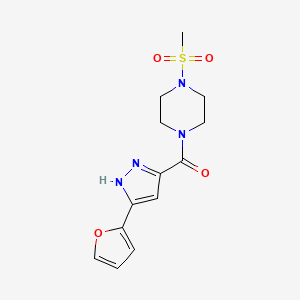
![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)

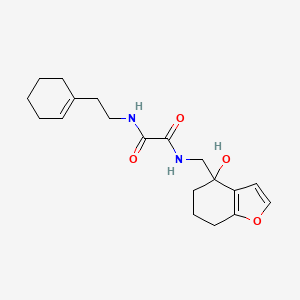
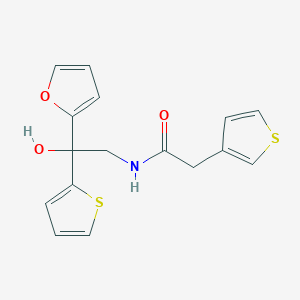
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)
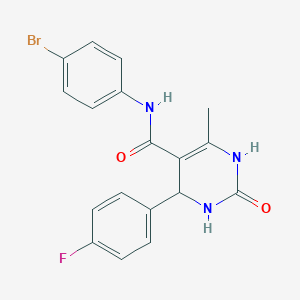

![N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2394200.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)
